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Compound of Interest

Compound Name: 1-Methylpyrazole

Cat. No.: B151067

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methylpyrazole (CAS No. 930-36-9), a key heterocyclic compound utilized in pharmaceutical
and agrochemical research. The data presented herein, including Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a
foundational resource for researchers, scientists, and professionals in drug development for the
unequivocal identification and characterization of this molecule.

Molecular Structure and Properties

1-Methylpyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen
atoms, with a methyl group substituted on one of the nitrogen atoms.[1] Its molecular formula is
CaHsN2, with a molecular weight of 82.10 g/mol .[1] It typically appears as a colorless to pale
yellow liquid.[1]

Molecular Structure of 1-Methylpyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1-Methylpyrazole by
providing information about the chemical environment of its hydrogen and carbon atoms.

1H NMR Data
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The proton NMR spectrum of 1-Methylpyrazole exhibits distinct signals for the three aromatic
protons and the methyl group protons.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.5 Triplet 1H H4
~7.3 Doublet 1H H3
~6.2 Doublet 1H H5
~3.8 Singlet 3H -CHs

Note: Predicted
values based on
typical chemical shifts
for similar
compounds.
Experimental values
may vary depending
on the solvent and

other conditions.[1]

*C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule.

Chemical Shift (8) ppm Assighment
~138 C3

~129 C5

~105 C4

~39 -CHs

Note: Predicted values based on typical

chemical shifts for similar compounds.[1]
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Infrared (IR) Spectroscopy

The IR spectrum of 1-Methylpyrazole displays characteristic absorption bands corresponding

to the vibrational frequencies of its functional groups.

Wavenumber (cm~?) Bond Vibration

~3100-3000 C-H stretching (aromatic)

~2950-2850 C-H stretching (aliphatic, -CHs)
~1600-1450 C=C and C=N stretching (aromatic ring)
~1450-1350 C-H bending (-CHs)

Data derived from typical IR absorption regions

for the specified functional groups.[1]

Mass Spectrometry (MS)

Mass spectrometry of 1-Methylpyrazole provides information about its molecular weight and

fragmentation pattern, aiding in its structural confirmation. The molecular ion peak (M*) is

typically observed at m/z = 82.[1] A common fragmentation involves the loss of a hydrogen

atom, primarily from the methyl group.[1][2]

mlz Relative Intensity (%) Assignment

82 ~100 [M]* (Molecular lon)
81 ~80 [M-H]*

54 ~40 [M-H-HCN]*

53 ~20 [C3HsN]*

41 ~30 [C2H3N]*

Note: Relative intensities are
approximate and can vary
based on the instrument and

conditions.
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate characterization.

General Spectroscopic Analysis Workflow

Sample Preparation

1-Methylpyrazole Sample

Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

prétation

Spectral Processing

;

Structural Elucidation

Click to download full resolution via product page

General Spectroscopic Analysis Workflow

NMR Spectroscopy Protocol

e Instrumentation: A 300 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve approximately 10-20 mg of 1-Methylpyrazole in 0.6-0.7 mL of
a suitable deuterated solvent (e.g., CDCls, DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (0O ppm).

e 'H NMR Acquisition:
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[e]

Acquire a standard one-dimensional *H NMR spectrum.

o

Set the spectral width to cover a range of approximately -1 to 10 ppm.

[¢]

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

[¢]

Process the data with appropriate Fourier transformation and phase correction.

[e]

Integrate all peaks and reference the chemical shifts to TMS.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Set the spectral width to cover a range of approximately 0 to 150 ppm.

o A sufficient number of scans and a relaxation delay (e.g., 1-2 seconds) should be used to
obtain a clear spectrum of all carbon signals.

IR Spectroscopy Protocol

¢ Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Sample Preparation:
o Neat Liquid: Place a drop of 1-Methylpyrazole between two KBr or NaCl plates.

o ATR: Apply a small amount of the liquid sample directly onto the Attenuated Total
Reflectance (ATR) crystal.

e Acquisition:
o Acquire the IR spectrum over a range of 4000-400 cm™1.

o Perform a background scan prior to the sample scan to subtract atmospheric CO2 and
H20 absorptions.

o lIdentify the characteristic absorption bands for the functional groups present.
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Mass Spectrometry Protocol

 Instrumentation: A mass spectrometer with an electron ionization (El) source, coupled with a
gas chromatograph (GC-MS) for sample introduction.

o Sample Preparation: Prepare a dilute solution of 1-Methylpyrazole (e.g., 1 mg/mL) in a
volatile organic solvent such as methanol or dichloromethane.

e Acquisition:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC-MS system.
o Use a standard electron energy of 70 eV for ionization.

o Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200
amu.

o Identify the molecular ion peak and analyze the fragmentation pattern to confirm the
structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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